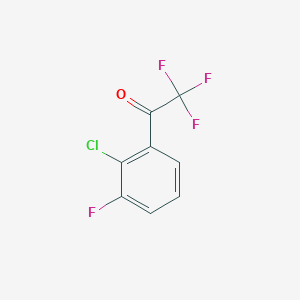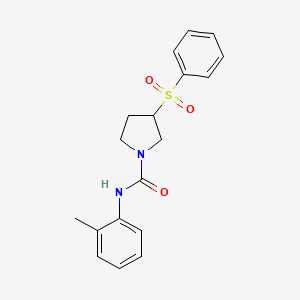
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves the reaction of o-toluidine with 3-bromopropionyl chloride to form N-(o-tolyl)-3-bromopropionamide, which is then reacted with sodium phenylsulfinate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide. This compound is then cyclized with sodium hydride to form the final product, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
Starting Materials
o-toluidine, 3-bromopropionyl chloride, sodium phenylsulfinate, sodium hydride
Reaction
Step 1: o-toluidine is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form N-(o-tolyl)-3-bromopropionamide., Step 2: N-(o-tolyl)-3-bromopropionamide is reacted with sodium phenylsulfinate in the presence of a base such as potassium carbonate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide., Step 3: 3-(phenylsulfonyl)-N-(o-tolyl)propionamide is cyclized with sodium hydride in the presence of a solvent such as DMF to form 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
作用机制
The mechanism of action of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
生化和生理效应
In addition to its anticancer activity, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce pain and inflammation in animal models of acute and chronic pain. Moreover, the compound has been found to exhibit anticonvulsant activity in animal models of epilepsy.
实验室实验的优点和局限性
One of the main advantages of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. Moreover, the compound has been found to possess multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties, which make it a versatile compound for research purposes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the main areas of research is the development of new cancer therapies based on the compound. This involves further studies on the mechanism of action of the compound and its potential use in combination with other anticancer agents. Another area of research is the investigation of the compound's anti-inflammatory, analgesic, and anticonvulsant properties, which could lead to the development of new drugs for the treatment of various inflammatory and pain-related disorders. Moreover, the development of new formulations of the compound with improved solubility and bioavailability could enhance its therapeutic potential.
科学研究应用
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)24(22,23)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRUOTVXBAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
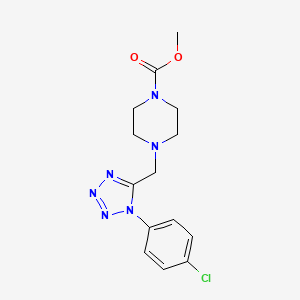
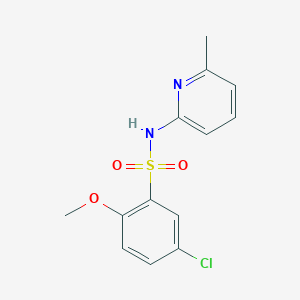
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
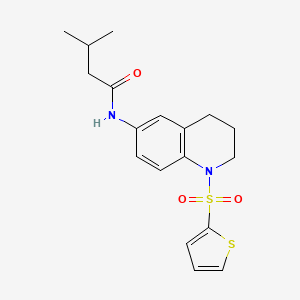
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
